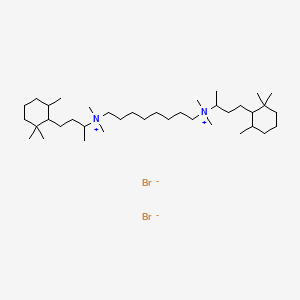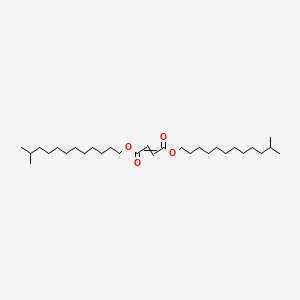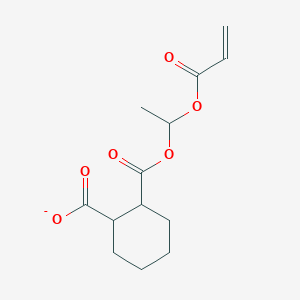
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
The synthesis of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemical configuration .
Analyse Chemischer Reaktionen
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to act as an analgesic or anti-inflammatory agent. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes, or it may bind to receptors, affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also possess the 8-azabicyclo[3.2.1]octane scaffold.
Eigenschaften
CAS-Nummer |
57269-26-8 |
|---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C17H24N2O2/c1-3-21-15-6-4-13(5-7-15)11-17(20)19-9-8-14-10-16(19)18(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
InChI-Schlüssel |
HJTDDXNJTFACCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3CC2N(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

